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Compound of Interest

Compound Name: YKL-01-116
CAS No.: 1957202-71-9
Cat. No.: B611889
Get Quote
Abstract

YKL-01-116 is a potent, cell-permeable, and irreversible covalent inhibitor of Cyclin-Dependent
Kinase 7 (CDK7). Unlike first-generation inhibitors (e.g., THZ1) which exhibit off-target activity
against CDK12 and CDK13, YKL-01-116 demonstrates superior selectivity for CDK7 by
targeting a unique cysteine residue (Cys312) located outside the canonical ATP-binding pocket.
This guide outlines the optimized protocol for utilizing YKL-01-116 in in vitro kinase assays,
emphasizing the critical pre-incubation steps required to accurately quantify covalent
engagement and time-dependent inhibition kinetics.

Compound Profile & Mechanism
e Compound Name: YKL-01-116 (also referred to as YKL-1-116)
e Target: CDK7 (in complex with Cyclin H and MAT1)

» Mechanism of Action: ATP-competitive binding followed by irreversible covalent modification
of Cys312.
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o Chemical Class: Pyrazolopyrimidine-based acrylamide.
e Potency: Biochemical ICso = 7.6 nM (time-dependent).

e Selectivity: >100-fold selective for CDK7 over CDK12/13.

Structural Logic

YKL-01-116 contains an electrophilic acrylamide "warhead" positioned to react specifically with
Cys312. This residue is unique to CDK7 among the CDKs (CDK12/13 lack this specific
cysteine geometry), which underpins the compound's high selectivity.
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Figure 1: Kinetic mechanism of YKL-01-116. The inhibitor first binds reversibly (Ki) before
forming a permanent covalent bond (k_inact) with Cysteine 312.

Experimental Design Strategy
The "Pre-Incubation" Imperative

Because YKL-01-116 is a covalent inhibitor, its apparent potency (ICso) is dependent on the
duration of exposure to the enzyme before the reaction is initiated with ATP.

» Standard Assay: Co-incubation of Enzyme, Inhibitor, and ATP. (May underestimate potency).

e Covalent Protocol (Recommended): Incubate Enzyme + Inhibitor for 30—60 minutes before
adding ATP/Substrate. This allows the covalent bond to form, reflecting the true "target
occupancy."”

Buffer Considerations (The DTT Factor)
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Standard kinase buffers contain DTT (Dithiothreitol) to maintain enzyme stability. However, high

concentrations of DTT can act as a "sink" for acrylamide warheads, quenching the inhibitor

before it binds the enzyme.

o Recommendation: Use <1 mM DTT. At this concentration, the specific proximity-driven

reaction between YKL-01-116 and Cys312 is significantly faster than the non-specific

reaction with free DTT. Alternatively, use TCEP (Tris(2-carboxyethyl)phosphine) which is less

reactive toward acrylamides.

Detailed Protocol: Radiometric P81 Filter Binding

Assay

This protocol is the gold standard for quantitative biochemical characterization.

Materials

Component Specification Recommended Source
Recombinant Human Carna Biosciences or

Enzyme ) i
CDK7/Cyclin H/MAT1 complex  SignalChem
Biotinylated-RNAPII CTD

Substrate peptide (YSPTSPS repeats) or  Synthetic (e.g., Anaspec)
Histone H1

o YKL-01-116 (10 mM stock in ]

Inhibitor MedKoo / Tocris
DMSO)
Ultra-pure ATP + [y-3P]ATP

ATP (Specific Activity ~3000 PerkinElmer
Ci/mmol)
HEPES pH 7.5, MgClz, EGTA, )

Buffer Base Sigma

Triton X-100

Reagent Preparation

¢ 1X Kinase Buffer:

o 20 mM HEPES (pH 7.5)
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[e]

10 mM MgCl[1][2][3]

1 mM EGTA

o

0.01% Triton X-100

[¢]

[¢]

1 mM DTT (Add fresh immediately before use).

o Substrate Solution: Dilute peptide substrate to 200 uM in 1X Kinase Buffer.
e Enzyme Solution: Dilute CDK7 complex to 2-5 nM in 1X Kinase Buffer.

e Inhibitor Dilution: Prepare 3-fold serial dilutions of YKL-01-116 in DMSO (1000x), then dilute
1:25 into Kinase Buffer to make a 40x working stock (4% DMSO).

Step-by-Step Workflow

Step 1: Enzyme-Inhibitor Pre-Incubation (Critical)
e Add 20 pL of Enzyme Solution (2-5 nM final) to wells of a polypropylene plate.
e Add 5 pL of 40x YKL-01-116 working stock.
 Incubate for 60 minutes at Room Temperature (22—25°C).
o Note: This step drives the covalent bond formation (E + 1 - E-I).
Step 2: Reaction Initiation
e Prepare an ATP/Substrate Master Mix:
o ATP (at K_m, typically 10-50 uM cold ATP).
o [y-3BP]JATP (0.5 uCi per well).
o Substrate peptide (20 uM final).

e Add 25 pL of Master Mix to the pre-incubated enzyme plate.
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e Final Volume: 50 pL. Final DMSO: 0.1%.

Step 3: Reaction & Termination

e Incubate for 30—45 minutes at Room Temperature.

o Note: Ensure the reaction remains linear (consume <10% of ATP).

» Stop reaction by spotting 40 pL of the mixture onto P81 phosphocellulose paper squares.

Step 4: Washing & Detection

e Immerse P81 papers in 0.75% Phosphoric Acid. Wash 3 times (10 mins each) with gentle
agitation.

e Wash once with Acetone (5 mins) to dry.

e Transfer to scintillation vials, add cocktail, and read on a scintillation counter.
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Figure 2: Optimized workflow for YKL-01-116 radiometric kinase assay.

Data Analysis & Interpretation
ICso0 Calculation
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Plot the fractional activity (CPM_sample / CPM_DMSO_ control) against the log of YKL-01-116
concentration. Fit the data using a non-linear regression (4-parameter logistic equation):

Assessing Covalency (Time-Shift Assay)

To validate the covalent mechanism, perform the 1Cso assay with two different pre-incubation

times:

e T=0 min pre-incubation: Add ATP immediately after inhibitor.

e T=60 min pre-incubation: Standard protocol.

e Result: You should observe a significant left-shift (lower 1Cso) in the 60-minute curve

compared to the T=0 curve. This "ICso shift" confirms irreversible binding.

Troubleshooting & Optimization

Issue

Probable Cause

Solution

High Background

Non-specific binding of ATP to

Ensure P81 paper is washed

thoroughly; use high-grade

P81
ATP.
Check DTT age and
No Inhibition DTT Quenching concentration. Try TCEP or
reduce DTT to 0.5 mM.
) ] CDK?7 is labile. Avoid freeze-
Low Signal Inactive Enzyme

thaw cycles.[4] Store at -80°C.

Poor Replicates

Pipetting Error / DMSO

Pre-mix inhibitor with buffer to
avoid "DMSO shock" to the

enzyme.
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o Primary characterization of YKL-01-116 structure, potency, and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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